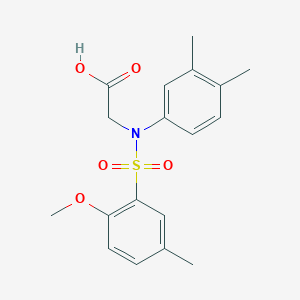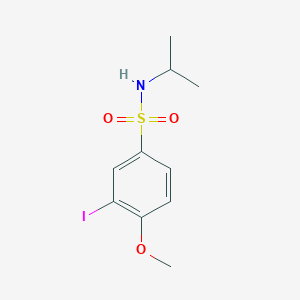![molecular formula C14H16N2O4S3 B305216 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B305216.png)
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide, also known as PPS, is a chemical compound that has been extensively studied for its various biological properties. It is a sulfonamide derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
作用機序
The mechanism of action of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide is not fully understood, but it is believed to act by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to inhibit the replication of HIV and HCV.
実験室実験の利点と制限
One advantage of using N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide in lab experiments is its broad range of biological properties. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a useful compound for studying various biological processes. However, one limitation of using N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide. One area of interest is its potential use as a therapeutic agent for various diseases. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a promising candidate for the development of new drugs. Another area of interest is the development of new synthesis methods for N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide that can improve its solubility and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide and its effects on various biological processes.
合成法
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide can be synthesized by reacting 4-(1-pyrrolidinylsulfonyl)aniline with thiophene-2-sulfonyl chloride in the presence of a base. The reaction yields N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide as a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been extensively studied for its various biological properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to have anti-viral effects by inhibiting the replication of HIV and HCV.
特性
製品名 |
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide |
|---|---|
分子式 |
C14H16N2O4S3 |
分子量 |
372.5 g/mol |
IUPAC名 |
N-(4-pyrrolidin-1-ylsulfonylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H16N2O4S3/c17-22(18,14-4-3-11-21-14)15-12-5-7-13(8-6-12)23(19,20)16-9-1-2-10-16/h3-8,11,15H,1-2,9-10H2 |
InChIキー |
YMABZQODSOAVET-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)


![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)

amino]benzamide](/img/structure/B305150.png)


![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305155.png)